molecular formula C14H14N2O B1273568 4-amino-N-(4-methylphenyl)benzamide CAS No. 955-96-4

4-amino-N-(4-methylphenyl)benzamide

Cat. No. B1273568
CAS RN: 955-96-4
M. Wt: 226.27 g/mol
InChI Key: AGXXZAVPKXLZKZ-UHFFFAOYSA-N
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Description

The compound 4-amino-N-(4-methylphenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential applications in medicinal chemistry, including their roles as anticonvulsants, antibacterial agents, and enzyme inhibitors . These compounds are characterized by an amide functional group attached to a benzene ring, and substitutions on the benzene rings can significantly alter their biological activities and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions where an amine is reacted with an acid chloride or anhydride to form the amide bond. For instance, the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide showed that modifications to the amino group, such as acylation and alkylation, resulted in a loss of anticonvulsant activity . Another study reported the synthesis of a complex involving a benzamide derivative through an ion-associate reaction, which is a green chemistry approach conducted at room temperature . These studies highlight the importance of the synthetic route and the functional groups present in determining the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various spectroscopic and computational methods. For example, a study on a novel benzamide compound utilized X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations to determine its molecular geometry and vibrational frequencies . The molecular structure is crucial as it influences the interaction of the compound with biological targets, such as enzymes and receptors.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. For instance, the hydride reduction of the amide carbonyl group in a benzamide compound resulted in derivatives with different anticonvulsant and toxicity profiles . The formation of ion-associate complexes, as seen in the synthesis of a procainamide-tetraphenylborate complex, is another example of a chemical reaction involving benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational studies, such as DFT calculations, can predict properties like HOMO-LUMO energy gaps, which give insights into the stability and reactivity of the compounds . Additionally, the molecular electrostatic potential (MEP) maps can provide information on the distribution of electron density within the molecule, which is important for understanding its interactions with other molecules .

Scientific Research Applications

1. Inhibitors of DNA Methylation

  • Application Summary: 4-amino-N-(4-methylphenyl)benzamide analogues of Quinoline-Based SGI-1027 have been designed and synthesized as inhibitors of DNA methylation . DNA methylation is an epigenetic modification that plays a crucial role in the control of gene expression .
  • Methods of Application: Based on molecular modeling studies, 25 derivatives were designed and synthesized . The study involved the use of the crystal structure of Haemophilus haemolyticus cytosine-5 DNA methyltransferase (MHhaI C5 DNMT) for the design .
  • Results: Four compounds exhibited activities comparable to that of the parent compound . These compounds were more potent against human DNMT3A than against human DNMT1 and induced the re-expression of a reporter gene, controlled by a methylated cytomegalovirus (CMV) promoter, in leukemia KG-1 cells .

2. Synthesis in Microflow System

  • Application Summary: A continuous flow microreactor system was developed to synthesize 4-amino-N-(4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .
  • Methods of Application: By screening the acylating reagents and reaction conditions, 4-amino-N-(4-methylphenyl)benzamide was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Reaction rate constants, activation energies, pre-exponential factors were acquired by kinetics study in the microflow system .
  • Results: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The kinetic model was used to optimize reaction conditions, as a result, 4-amino-N-(4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

3. Antioxidant and Antibacterial Activities

  • Application Summary: Benzamide compounds, including 4-amino-N-(4-methylphenyl)benzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .
  • Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

4. Synthesis through Direct Condensation

  • Application Summary: A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives, including 4-amino-N-(4-methylphenyl)benzamide, has been reported .
  • Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results: The prepared catalyst provides active sites for the synthesis of benzamides . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

5. Antidiarrheal and Analgesic Activities

  • Application Summary: Amide compounds, including 4-amino-N-(4-methylphenyl)benzamide, are found in potential drug compounds such as loperamide (Imodium AD, antidiarrheal) and acetaminophen (analgesic) .
  • Methods of Application: These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
  • Results: These compounds have been widely used for the treatment of conditions such as diarrhea and pain .

6. Synthesis of Therapeutic Agents

  • Application Summary: Amide compounds are also used as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results: The prepared catalyst provides active sites for the synthesis of benzamides . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-amino-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXXZAVPKXLZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394125
Record name 4-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-methylphenyl)benzamide

CAS RN

955-96-4
Record name 4-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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